

7-Methoxyisoflavone: A Technical Guide to Synthesis, Properties, and Biological Activity

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Compound of Interest

Compound Name: 7-Methoxyisoflavone

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Introduction

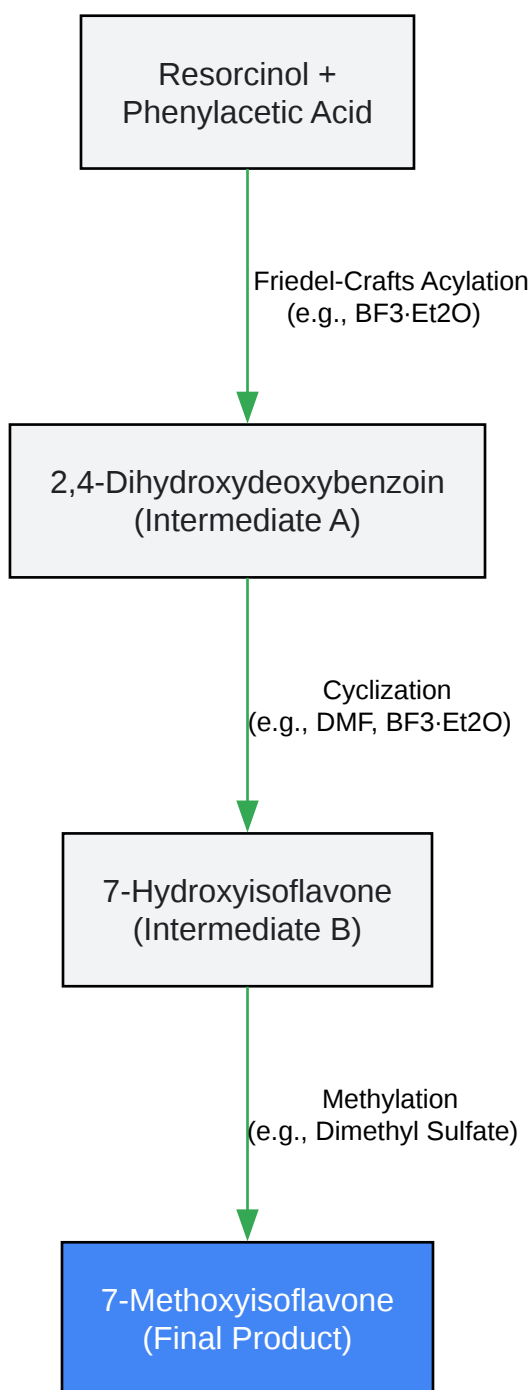
7-Methoxyisoflavone (7-MIF) is a synthetically derived member of the isoflavone family, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone.^[1] Unlike many naturally occurring isoflavones, which are often hydroxylated, **7-Methoxyisoflavone** features a methoxy group at the C7 position of the chromenone core. This structural feature significantly influences its chemical properties and biological activities. This document provides a comprehensive overview of the synthesis, chemical characteristics, and key biological signaling pathways associated with **7-Methoxyisoflavone**, tailored for a scientific audience.

Chemical Synthesis

The synthesis of **7-Methoxyisoflavone** is most commonly achieved through the cyclization of a deoxybenzoin intermediate. This multi-step process involves the formation of the core isoflavone structure followed by methylation to yield the final product.

General Synthetic Workflow

The general strategy involves a Friedel-Crafts acylation to form a 2,4-dihydroxydeoxybenzoin, followed by a cyclization reaction to build the chromen-4-one ring, and finally, a selective methylation of the hydroxyl group at the 7-position.



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Caption: General synthetic workflow for **7-Methoxyisoflavone**.

Detailed Experimental Protocol: Synthesis via Deoxybenzoin Intermediate

This protocol is a representative method adapted from common isoflavone synthesis procedures.^[2]

Step 1: Synthesis of 2,4-Dihydroxydeoxybenzoin

- To a stirred solution of resorcinol (1.0 eq) and phenylacetic acid (1.0 eq) in anhydrous diethyl ether, add boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$) (2.5 eq) dropwise under a nitrogen atmosphere at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 100 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2,4-dihydroxydeoxybenzoin.

Step 2: Synthesis of 7-Hydroxyisoflavone

- To a solution of 2,4-dihydroxydeoxybenzoin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add $\text{BF}_3 \cdot \text{Et}_2\text{O}$ (4.0 eq) dropwise at 0°C.
- Stir the mixture at 50°C for 4 hours.
- Cool the reaction mixture to room temperature and pour it into ice-cold 1M hydrochloric acid.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
- Recrystallize the crude solid from ethanol to obtain pure 7-hydroxyisoflavone.

Step 3: Synthesis of **7-Methoxyisoflavone**

- Suspend 7-hydroxyisoflavone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dry acetone.
- Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

- Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
- After completion, filter the mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield **7-Methoxyisoflavone** as a crystalline solid.

Chemical and Physical Properties

7-Methoxyisoflavone is a stable compound under standard conditions. Its key physical and chemical properties are summarized below.

Property	Value	Reference
IUPAC Name	7-methoxy-3-phenylchromen-4-one	[1]
Molecular Formula	C ₁₆ H ₁₂ O ₃	[1]
Molecular Weight	252.26 g/mol	[1]
CAS Number	1621-56-3	
Appearance	White to off-white crystalline powder	
Solubility	DMF: 30 mg/ml; DMSO: 10 mg/ml	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **7-Methoxyisoflavone**.

Spectroscopy Type	Key Data and Observations	Reference
^{13}C NMR	Data available on public databases like PubChem.	
Mass Spec. (GC-MS)	Molecular Ion Peak (M^+): m/z 251. Key fragments: m/z 150, 122.	
Mass Spec. (MS-MS)	Precursor $[\text{M}+\text{H}]^+$: m/z 253.0859. Key Fragments: m/z 238.1, 197.1.	
IR Spectroscopy	Data available on databases like SpectraBase.	
UV-Vis Absorption	$\lambda_{\text{max}} \approx 250$ nm in Ethanol, Molar Absorptivity (ϵ) $\approx 27,200$ $\text{M}^{-1}\text{cm}^{-1}$	

Mass Spectrometry Fragmentation: The fragmentation of isoflavones in mass spectrometry is well-characterized. A common pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. For **7-Methoxyisoflavone**, fragmentation also involves the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group, followed by the loss of carbon monoxide (CO).

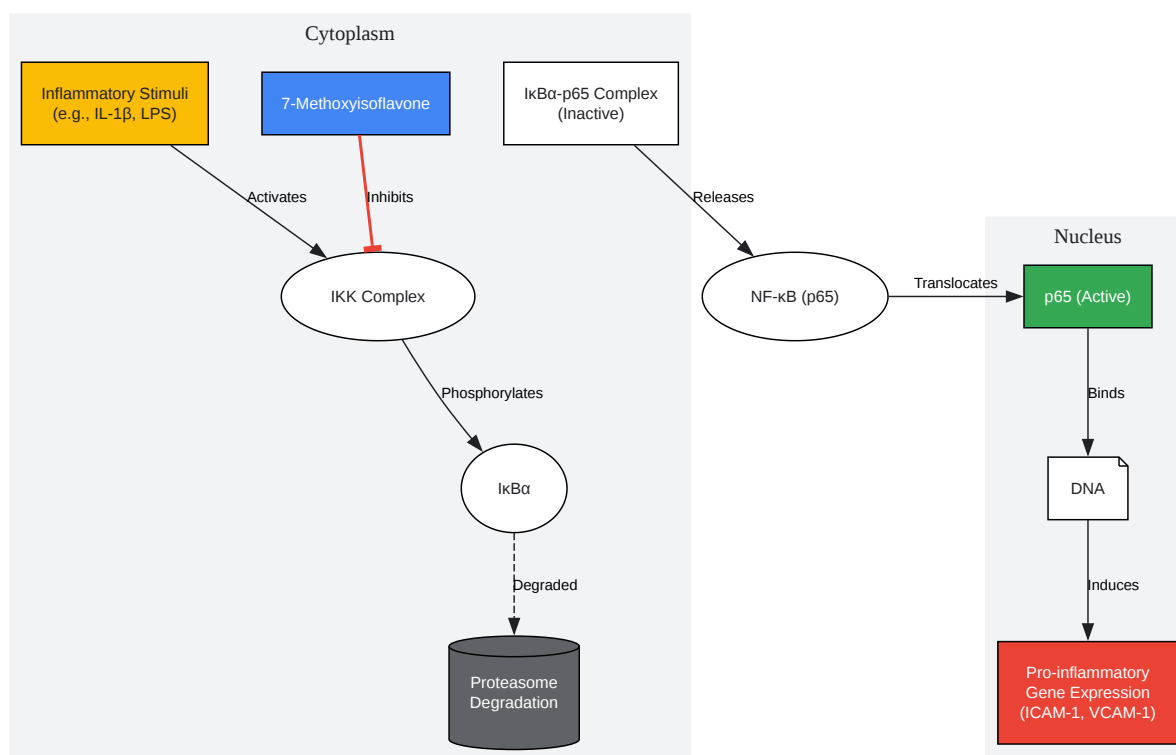
Biological Activity and Signaling Pathways

7-Methoxyisoflavone has garnered interest for its diverse biological activities, particularly its anti-inflammatory and metabolic regulatory effects. These actions are primarily mediated through its interaction with key cellular signaling pathways.

Inhibition of NF- κ B Signaling Pathway

One of the most significant activities of **7-Methoxyisoflavone** is its ability to suppress inflammation by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway. In response to inflammatory stimuli like IL- 1β or LPS, 7-MIF prevents the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein of NF- κ B. This

action blocks the translocation of the p65 subunit of NF- κ B into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as VCAM-1 and ICAM-1.



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Caption: **7-Methoxyisoflavone** inhibits the NF- κ B signaling pathway.

Activation of AMPK Signaling Pathway

7-Methoxyisoflavone is also known as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, 7-MIF can influence various metabolic processes. AMPK activation typically occurs when cellular AMP:ATP ratios rise, indicating low energy status. Activated AMPK then phosphorylates downstream targets to switch off ATP-consuming anabolic pathways (like fatty acid synthesis) and switch on ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation).

Caption: **7-Methoxyisoflavone** activates the AMPK signaling pathway.

Conclusion

7-Methoxyisoflavone presents a molecule of significant interest due to its well-defined synthesis and potent biological activities. Its ability to modulate critical signaling pathways, such as NF-κB and AMPK, underscores its potential as a lead compound in the development of therapeutic agents for inflammatory diseases and metabolic disorders. The detailed synthetic protocols and comprehensive chemical data provided herein serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

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References

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- 2. researchgate.net [researchgate.net]
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